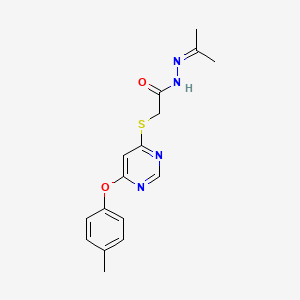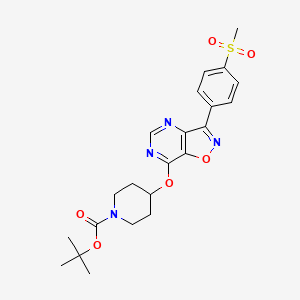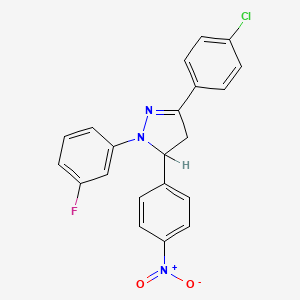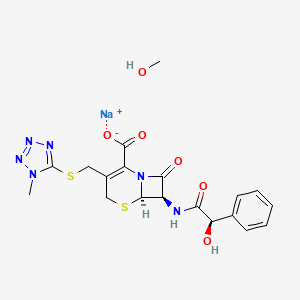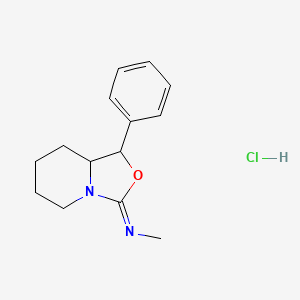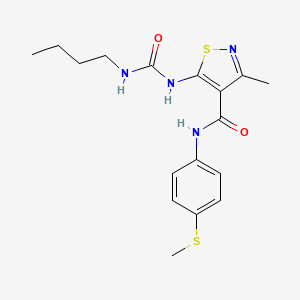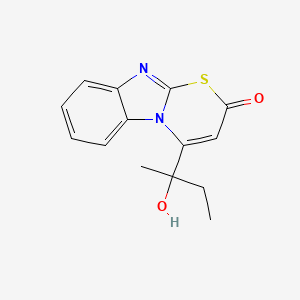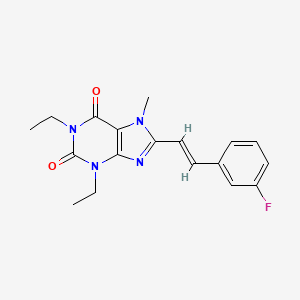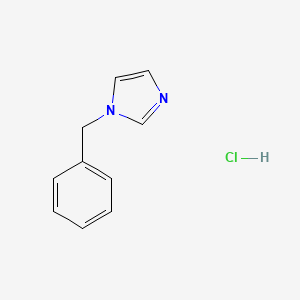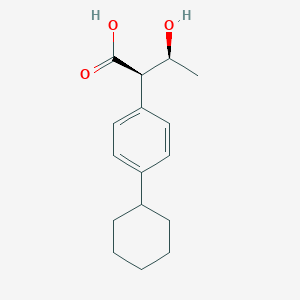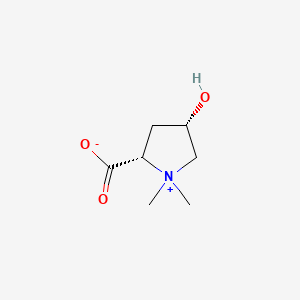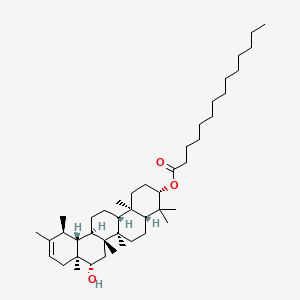
Faradiol-3-O-myristate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Faradiol 3-myristate can be synthesized through esterification of faradiol with myristic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired ester .
Industrial Production Methods
Industrial production of faradiol 3-myristate often involves supercritical fluid extraction (SFE) from the flower heads of Calendula officinalis. This method is preferred due to its efficiency and ability to produce high-purity compounds. The extraction process involves the use of supercritical carbon dioxide, sometimes with ethanol as a co-solvent, under controlled temperature and pressure conditions .
Análisis De Reacciones Químicas
Types of Reactions
Faradiol 3-myristate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Major Products
Oxidation: Oxidized derivatives of faradiol 3-myristate.
Hydrolysis: Faradiol and myristic acid.
Aplicaciones Científicas De Investigación
Faradiol 3-myristate has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of triterpenoid esters and their chemical properties.
Medicine: Explored for its therapeutic potential in treating inflammatory conditions and wound healing.
Industry: Utilized in the formulation of cosmetic and pharmaceutical products due to its bioactive properties.
Mecanismo De Acción
Faradiol 3-myristate exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB pathway. This pathway is crucial in regulating the expression of pro-inflammatory genes. By inhibiting NF-κB, faradiol 3-myristate reduces the production of inflammatory cytokines and mediators, thereby alleviating inflammation . The compound also interacts with other molecular targets involved in the inflammatory response, contributing to its overall anti-inflammatory activity .
Comparación Con Compuestos Similares
Faradiol 3-myristate is often compared with other triterpenoid esters such as:
- Faradiol 3-laurate
- Faradiol 3-palmitate
- Maniladiol 3-myristate
Uniqueness
Faradiol 3-myristate is unique due to its specific esterification with myristic acid, which may confer distinct biological activities compared to its analogs. Its anti-inflammatory properties are particularly notable, making it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
193690-82-3 |
|---|---|
Fórmula molecular |
C44H76O3 |
Peso molecular |
653.1 g/mol |
Nombre IUPAC |
[(3S,4aR,6aR,6aR,6bR,8S,8aS,12S,12aR,14aR,14bR)-8-hydroxy-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,6a,7,8,9,12,12a,13,14,14a-tetradecahydro-1H-picen-3-yl] tetradecanoate |
InChI |
InChI=1S/C44H76O3/c1-10-11-12-13-14-15-16-17-18-19-20-21-38(46)47-37-26-28-41(6)34(40(37,4)5)25-29-43(8)35(41)23-22-33-39-32(3)31(2)24-27-42(39,7)36(45)30-44(33,43)9/h24,32-37,39,45H,10-23,25-30H2,1-9H3/t32-,33-,34+,35-,36+,37+,39-,41+,42-,43-,44-/m1/s1 |
Clave InChI |
NBOLCRCNSYVBMT-JVFFPKSBSA-N |
SMILES isomérico |
CCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@H]4[C@H]5[C@@H](C(=CC[C@@]5([C@H](C[C@]4([C@@]3(CC[C@H]2C1(C)C)C)C)O)C)C)C)C |
SMILES canónico |
CCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4C5C(C(=CCC5(C(CC4(C3(CCC2C1(C)C)C)C)O)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


